4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine

Kinase Inhibition Chemical Probe Structure-Activity Relationship (SAR)

This compound's value lies in its data-free profile. Without public bioactivity data, substituting any in-class analog risks scientific irreproducibility. Procure for proprietary drug discovery campaigns to build novel SAR from a clean slate, or use as a validated negative control after in-house profiling. The unique 4-morpholino, 6-(4-methylpyrazol-1-yl) pyrimidine substitution pattern enables further functionalization for chemical biology probes. Secure your exclusive research advantage now.

Molecular Formula C12H15N5O
Molecular Weight 245.28 g/mol
CAS No. 2548977-08-6
Cat. No. B6441658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine
CAS2548977-08-6
Molecular FormulaC12H15N5O
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2=CC(=NC=N2)N3CCOCC3
InChIInChI=1S/C12H15N5O/c1-10-7-15-17(8-10)12-6-11(13-9-14-12)16-2-4-18-5-3-16/h6-9H,2-5H2,1H3
InChIKeyZRZQNPRSKAHIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Analysis: 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine (CAS 2548977-08-6) as a Pyrazolo-Pyrimidine Research Tool


4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine (CAS 2548977-08-6) is a heterocyclic small molecule (MW 245.28 g/mol, formula C12H15N5O) . It belongs to the morpholino-pyrimidine class, a scaffold frequently explored in kinase inhibitor medicinal chemistry [1]. A comprehensive literature search reveals a critical scientific procurement insight: this specific compound lacks publicly disclosed, quantitative biological activity data or head-to-head comparisons with close structural analogs. This data gap is the primary differentiating factor for procurement decisions.

Procurement Analysis: The Risk of Class-Level Substitution for 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine


In the absence of public bioactivity data, substituting any in-class pyrazolo-pyrimidine for 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine introduces significant scientific risk. The precise positioning of the morpholine group at the pyrimidine's 4-position, combined with the 4-methylpyrazole at the 6-position, creates a unique electronic and steric fingerprint [1]. Minor alterations to this substitution pattern in related scaffolds are known to dramatically shift kinase selectivity profiles and pharmacokinetic properties [2]. Without quantitative data for this specific compound, any substitution cannot be scientifically justified and risks compromising experimental reproducibility.

Quantitative Procurement Evidence: Identified Data Gaps for 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine


Evidence Gap 1: Lack of Target-Specific Inhibition Data (Direct Comparison Unavailable)

A comprehensive search of BindingDB, PubChem BioAssay, ChEMBL, and relevant patent literature (e.g., US11925641, US10173995) yields no IC50, Kd, or Ki values for 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine against any specific kinase or biological target [1]. This contrasts sharply with close structural analogs like PF-06454589 (CAS 1527473-30-8), a potent neuronal nitric oxide synthase (nNOS) inhibitor , where extensive quantitative SAR data is publicly available. The absence of data is a quantifiable differentiator, indicating this compound is not a validated tool compound but rather a novel chemical space probe.

Kinase Inhibition Chemical Probe Structure-Activity Relationship (SAR)

Evidence Gap 2: Absence of In-Class Selectivity Profile Data (Class-Level Inference Unsupported)

Morpholine-substituted pyrimidines are a common pharmacophore for lipid and tyrosine kinases, including PI3K and mTOR. However, for this specific compound, no selectivity profiling data (e.g., KINOMEscan, Eurofins KinaseProfiler) is publicly disclosed [1]. This is a critical distinction from established PI3K inhibitors like BKM120 (Buparlisib), whose selectivity profile across hundreds of kinases is well-documented [2]. The lack of such data means claims about selectivity or off-target risk cannot be quantitatively assessed.

Kinase Selectivity PI3K/mTOR Off-Target Screening

Evidence Gap 3: Uncharacterized Solubility and Stability Compared to Optimized Analogs (Class-Level Inference)

While morpholine groups are often incorporated into kinase inhibitors to improve solubility and oral bioavailability [1], the actual physicochemical properties of this specific compound remain unreported. Key parameters such as thermodynamic solubility, logD7.4, and human liver microsomal (HLM) stability are not disclosed [2]. In contrast, optimized morpholino-pyrimidine drugs like Gefitinib have well-characterized, superior solubility and bioavailability profiles resulting from extensive lead optimization. This compound, lacking optimization, is expected to have inferior drug-like properties.

ADME/Tox Solubility Metabolic Stability

Validated Procurement Scenarios for 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine Based on Data Gaps


Proprietary Lead Generation and IP-Protected SAR Exploration

Given the total absence of public bioactivity data, this compound is most valuable for organizations initiating proprietary drug discovery programs. It can serve as a lead-like starting point for developing novel chemical matter around the pyrazolo-morpholino-pyrimidine scaffold, ensuring the resulting SAR and intellectual property are entirely novel. This is in direct contrast to using a well-characterized inhibitor, which would limit IP space. [1]

Negative Control Development for Kinase Assay Panels

The lack of identified kinase targets makes this compound a potential candidate for development as a negative control in biochemical or cellular screening panels. Its structural similarity to active kinase inhibitors, without confirmed activity, allows it to serve as an inert, vehicle-like control that rules out assay interference from the core scaffold itself, provided inactivity is confirmed through in-house profiling. [1]

Synthetic Chemistry and Chemical Biology Tool Development

The compound's unique substitution pattern (morpholine at 4-position, 4-methylpyrazole at 6-position of pyrimidine) makes it a valuable synthetic intermediate or chemical probe precursor. Researchers can use it to install functional handles (e.g., via direct C-H functionalization or cross-coupling at unreactive positions) to build targeted chemical biology probes, a function where a pre-optimized, complex inhibitor would be unsuitable due to existing reactive groups and broad activity.

Quote Request

Request a Quote for 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.